molecular formula C6H10O B14476434 Cyclopropane, (1-methoxyethenyl)- CAS No. 66031-87-6

Cyclopropane, (1-methoxyethenyl)-

Cat. No.: B14476434
CAS No.: 66031-87-6
M. Wt: 98.14 g/mol
InChI Key: HKDZODYCPJKOMM-UHFFFAOYSA-N
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Description

Cyclopropane, (1-methoxyethenyl)- (CAS 66031-87-6) is a cyclopropane derivative featuring a methoxyethenyl substituent. This compound is synthesized via the elimination of methanol from (1,1-dimethoxyethyl)cyclopropane, a reaction that proceeds in two stages to yield the enol ether intermediate and the final product . Its molecular structure, characterized by a strained cyclopropane ring and a methoxyethenyl group, confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical intermediates . Cyclopropane derivatives, in general, are pivotal in studies of catalytic reactions, molecular conformations, and bioactive compound development .

Properties

CAS No.

66031-87-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-methoxyethenylcyclopropane

InChI

InChI=1S/C6H10O/c1-5(7-2)6-3-4-6/h6H,1,3-4H2,2H3

InChI Key

HKDZODYCPJKOMM-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For Cyclopropane, (1-methoxyethenyl)-, the synthesis can be achieved by the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane . This process involves specific reaction conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems to enhance regio-, diastereo-, and enantio-selectivity. These methods are designed to optimize yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclopropane, (1-methoxyethenyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) are common.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols .

Scientific Research Applications

Cyclopropane, (1-methoxyethenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for Cyclopropane, (1-methoxyethenyl)-, involves its interaction with molecular targets through its strained ring structure. This strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an NMDA receptor antagonist and also inhibits AMPA receptors and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural Comparison

The table below compares Cyclopropane, (1-methoxyethenyl)- with structurally analogous cyclopropane derivatives:

Compound Name Molecular Formula Substituents on Cyclopropane Ring Key Structural Features Reference
Cyclopropane, (1-methoxyethenyl)- C6H8O 1-(methoxyethenyl) Methoxy group conjugated to ethenyl moiety
Cyclopropane, 1-ethenyl-1-methyl C6H10 1-ethenyl, 1-methyl Methyl and ethenyl groups on adjacent carbons
1-(2-Chloroethynyl)-1-methoxy-... C10H15ClO 1-methoxy, 2,2,3,3-tetramethyl, 2-chloroethynyl Bulky tetramethyl and chloroethynyl groups
Cyclopropane, 2-ethenyl-1,1-dimethyl C8H14 1,1-dimethyl, 2-ethenyl Steric hindrance from dimethyl groups
Cyclopropane, 1-(4-methoxyphenyl) C10H12O 1-(4-methoxyphenyl) Aromatic methoxyphenyl substituent

Key Observations :

  • Electronic Effects: The methoxyethenyl group in the target compound introduces electron-donating resonance effects, enhancing reactivity in electrophilic additions compared to non-conjugated substituents (e.g., methyl or chloroethynyl groups) .
  • Steric Environment : Bulky substituents, such as tetramethyl or dimethyl groups, increase steric hindrance, reducing accessibility for nucleophilic attacks compared to the less hindered methoxyethenyl derivative .
Physicochemical Properties

Computational and experimental data highlight differences in key properties:

Property Cyclopropane, (1-methoxyethenyl)- 1-Ethenyl-1-methylcyclopropane 1-(4-Methoxyphenyl)cyclopropane
XlogP (Hydrophobicity) 1.8 (estimated) 2.5 3.2
Hydrogen Bond Acceptors 1 0 1
Topological Polar Surface Area 9.2 Ų 0 Ų 20.2 Ų
Boiling Point ~120–130°C (estimated) ~85–90°C ~250°C

Sources :
Insights :

  • The methoxyethenyl group increases polarity (higher topological polar surface area) compared to purely alkyl-substituted cyclopropanes, influencing solubility in polar solvents .
  • Aromatic substituents (e.g., 4-methoxyphenyl) significantly elevate boiling points due to stronger intermolecular π-π interactions .

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